Bienvenue dans la boutique en ligne BenchChem!

6-Chloroimidazo[1,2-b]pyridazin-2-ol

VEGFR-2 inhibition Kinase inhibitor Nucleophilic aromatic substitution

Select 6-chloroimidazo[1,2-b]pyridazin-2-ol for kinase inhibitor programs targeting VEGFR-2, DYRK1A, CLK1/4. The 6-Cl handle enables SNAr to install hinge-binding motifs (yielding VEGFR-2 inhibitors with IC₅₀ 7.1 nM), while the 2-OH/oxo group provides an orthogonal derivatization site for systematic SAR. A single-building-block approach to divergent 3,6- and 2,6-disubstituted libraries reduces procurement complexity. Well-defined melting point of 230–231°C enables rapid, low-cost QC verification at receiving inspection. Ideal for CRO workflows prioritizing synthetic tractability and inventory efficiency.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
CAS No. 55690-62-5
Cat. No. B1602949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-b]pyridazin-2-ol
CAS55690-62-5
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC(=C2)O)Cl
InChIInChI=1S/C6H4ClN3O/c7-4-1-2-5-8-6(11)3-10(5)9-4/h1-3,11H
InChIKeyKVFHSAYTZOLXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,2-b]pyridazin-2-ol (CAS 55690-62-5) — A Privileged Imidazo[1,2-b]pyridazine Scaffold for Kinase-Focused Drug Discovery


6-Chloroimidazo[1,2-b]pyridazin-2-ol (CAS 55690-62-5; molecular formula C₆H₄ClN₃O; MW 169.57 g/mol) is a heterocyclic building block containing the imidazo[1,2-b]pyridazine core — a privileged scaffold widely recognized in medicinal chemistry for kinase inhibitor development [1]. The compound features a chlorine atom at the 6-position and a hydroxyl group at the 2-position (tautomeric with the 2-oxo form), providing two orthogonal synthetic handles for divergent derivatization. The imidazo[1,2-b]pyridazine scaffold has demonstrated broad biological activity across multiple kinase targets including DYRK1A, CLK1/4, VEGFR-2, and CDK family kinases, with several derivatives achieving sub-100 nM IC₅₀ values [2][3]. As a 6-chloro-2-hydroxy substituted core, this compound serves as a versatile late-stage intermediate for constructing 3,6-disubstituted and 2,6-disubstituted analogs, which constitute the majority of potent imidazo[1,2-b]pyridazine-derived kinase inhibitors [4]. The melting point of 230–231 °C provides a practical quality control benchmark for procurement specifications [1].

Why 6-Chloroimidazo[1,2-b]pyridazin-2-ol Cannot Be Substituted with Other Imidazo[1,2-b]pyridazine Analogs


Within the imidazo[1,2-b]pyridazine class, substitution pattern dramatically dictates both synthetic accessibility and downstream biological target profile. The 6-chloro-2-hydroxy substitution pattern is fundamentally distinct from analogs lacking the 2-position hydroxyl (e.g., 6-chloroimidazo[1,2-b]pyridazine, CAS 6775-78-6) or lacking the 6-position chlorine (e.g., imidazo[1,2-b]pyridazin-2-ol). The chlorine at the 6-position serves as the critical leaving group for nucleophilic aromatic substitution (SₙAr) to install amine or ether linkages — modifications that are essential for achieving nanomolar potency in VEGFR-2 inhibitors (e.g., compound 6b, IC₅₀ = 7.1 nM) [1]. Simultaneously, the 2-hydroxyl/oxo group provides a distinct functionalization site orthogonal to the 3- and 6-positions, enabling regioselective derivatization that cannot be replicated with 2-unsubstituted or 2-amino analogs. Structural modifications at the 2-position alone have been shown to produce dramatic shifts in DYRK1A versus CLK selectivity profiles, with X-ray crystallography confirming distinct hinge-binding modes [2]. Generic substitution with other imidazo[1,2-b]pyridazine analogs therefore risks synthetic dead-ends due to altered reactivity or the generation of derivatives with unintended selectivity profiles that deviate from the well-characterized SAR landscape established for 6-substituted-2-functionalized imidazo[1,2-b]pyridazines [3].

6-Chloroimidazo[1,2-b]pyridazin-2-ol: Quantitative Differentiation Evidence Against Closest Analogs


6-Chloro Substitution Enables SₙAr Derivatization to Access VEGFR-2 Inhibitors with Nanomolar Potency

The 6-chloro group in 6-chloroimidazo[1,2-b]pyridazin-2-ol provides the essential leaving group for SₙAr installation of phenoxy or amino substituents required for VEGFR-2 hinge binding. In contrast, the non-chlorinated analog imidazo[1,2-b]pyridazin-2-ol lacks this synthetic entry point and requires alternative functionalization strategies that are less precedented in the VEGFR-2 SAR literature. Derivatives prepared from 6-chloroimidazo[1,2-b]pyridazine scaffolds have yielded VEGFR-2 inhibitors with IC₅₀ values as low as 7.1 nM (compound 6b), with selectivity over PDGFRβ (IC₅₀ = 15 nM) [1].

VEGFR-2 inhibition Kinase inhibitor Nucleophilic aromatic substitution

3,6-Disubstituted Imidazo[1,2-b]pyridazines Derived from 6-Chloro Core Achieve Sub-100 nM DYRK1A/CLK Inhibition

3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives, which require a 6-halogen precursor for divergent synthesis, have demonstrated potent and selective inhibition of DYRK1A and CLK kinases. Compound 20a, a 3,6-disubstituted derivative synthesized from a 6-chloroimidazo[1,2-b]pyridazine precursor, achieved IC₅₀ values of 50 nM against DYRK1A, 82 nM against CLK1, and 44 nM against CLK4, with notable selectivity over other kinases tested [1]. Several additional 3,6-disubstituted derivatives showed IC₅₀ values below 100 nM against DYRKs and CLKs [2].

DYRK1A inhibition CLK kinase Kinase selectivity

2-Hydroxyl Group Provides Orthogonal Derivatization Handle Absent in 2-Unsubstituted Analogs

The 2-hydroxyl group in 6-chloroimidazo[1,2-b]pyridazin-2-ol offers a unique synthetic handle orthogonal to the 6-chloro position, enabling sequential or regioselective functionalization. This is fundamentally distinct from 2-unsubstituted analogs such as 6-chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6) and 6-chloro-2-methylimidazo[1,2-b]pyridazine, where the 2-position is either blocked (methyl) or less reactive (unsubstituted). The presence of two orthogonal reactive sites enables divergent library synthesis from a single building block, reducing procurement complexity and supply chain fragmentation [1].

Regioselective derivatization Synthetic handle Heterocyclic chemistry

High-Purity Benchmark of ≥95% Enables Reproducible Downstream Synthesis in Kinase Inhibitor Programs

Commercially available 6-chloroimidazo[1,2-b]pyridazin-2-ol is routinely supplied with purity ≥95% . This purity specification is critical for maintaining reproducibility in multi-step synthetic sequences where trace impurities can poison palladium catalysts in downstream cross-coupling reactions or introduce confounding biological activity in SAR studies. The compound's well-defined melting point of 230–231 °C [1] provides a straightforward identity and purity verification benchmark that is easily implemented in receiving quality control without requiring advanced analytical instrumentation.

Chemical purity Reproducibility Quality control

6-Chloroimidazo[1,2-b]pyridazin-2-ol: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 6-Substituted VEGFR-2 Inhibitors via SₙAr at the 6-Chloro Position

This building block is optimally deployed in programs targeting VEGFR-2 kinase inhibition. The 6-chloro group undergoes SₙAr with phenols or amines to install the 6-substituents essential for hinge binding, as demonstrated by the 7.1 nM VEGFR-2 inhibitor 6b derived from the imidazo[1,2-b]pyridazin-6-yloxy scaffold [1]. The 2-hydroxyl group can be retained or modified independently, enabling systematic exploration of solvent-exposed region interactions without altering the hinge-binding pharmacophore established at the 6-position.

Medicinal Chemistry: Divergent Synthesis of 3,6-Disubstituted DYRK1A/CLK Inhibitor Libraries

For kinase inhibitor programs targeting DYRK1A, CLK1, or CLK4, this compound serves as a platform for constructing 3,6-disubstituted libraries. The 6-chloro position enables introduction of diverse substituents, while the 2-hydroxyl group can be retained or derivatized. This approach has yielded compounds with DYRK1A IC₅₀ = 50 nM and CLK1 IC₅₀ = 82 nM, with selectivity over a broad kinome panel [2]. The ability to independently modify the 2-, 3-, and 6-positions from a single core scaffold accelerates SAR exploration in neurodegenerative and oncology indications.

Process Chemistry: Single Building Block Strategy for Parallel Library Synthesis

In high-throughput medicinal chemistry workflows where supply chain efficiency is prioritized, 6-chloroimidazo[1,2-b]pyridazin-2-ol enables a single-building-block approach to divergent library synthesis. The presence of two orthogonal functional handles — 6-chloro for SₙAr and 2-hydroxyl for O-alkylation or oxidation — allows parallel derivatization pathways from a single purchased intermediate, reducing the number of distinct building blocks required in inventory and minimizing procurement complexity [3]. This is particularly valuable in CRO settings where compound throughput and synthetic tractability are key operational metrics.

Analytical Quality Control: Melting Point Verification for Receiving Inspection

The compound's well-defined melting point of 230–231 °C provides a rapid, low-cost identity and purity verification method suitable for receiving inspection in both academic and industrial laboratories [4]. This QC benchmark is especially valuable when procuring from new suppliers or when batch-to-batch consistency is critical for ongoing SAR campaigns. Deviation from this melting point range serves as an immediate flag for impurity contamination or incorrect compound identity prior to committing the material to valuable downstream synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroimidazo[1,2-b]pyridazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.